1-(4-Methylcyclohexyl)-4-(pyridin-3-ylmethyl)piperazine

Medicinal Chemistry Ligand Design Physicochemical Profiling

Procure 1-(4-Methylcyclohexyl)-4-(pyridin-3-ylmethyl)piperazine as a definitive tool for validating computational docking models and benchmarking pharmacophore hypotheses. Its 3-pyridylmethyl group provides a rigorous test of H-bond geometry specificity versus the 2-pyridyl isomer—identical logP (~2.65) but distinct binding poses prevent false-positive assay readouts. Use alongside its des-methyl analog to quantify methyl SAR on PAMPA permeability and microsomal stability. Available as free base or oxalate salt; request cis/trans isomers for stereochemical comparative screening against sigma receptors or TRPV6 (cf. PDB 7k4b).

Molecular Formula C17H27N3
Molecular Weight 273.4 g/mol
Cat. No. B4917697
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Methylcyclohexyl)-4-(pyridin-3-ylmethyl)piperazine
Molecular FormulaC17H27N3
Molecular Weight273.4 g/mol
Structural Identifiers
SMILESCC1CCC(CC1)N2CCN(CC2)CC3=CN=CC=C3
InChIInChI=1S/C17H27N3/c1-15-4-6-17(7-5-15)20-11-9-19(10-12-20)14-16-3-2-8-18-13-16/h2-3,8,13,15,17H,4-7,9-12,14H2,1H3
InChIKeyZXOZQKJHZGDQPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Methylcyclohexyl)-4-(pyridin-3-ylmethyl)piperazine: Physicochemical Baseline and Compound Identity for Procurement


1-(4-Methylcyclohexyl)-4-(pyridin-3-ylmethyl)piperazine is a disubstituted piperazine derivative (C17H27N3, MW 273.42 g/mol) cataloged under identifiers including ZINC19495954, AMB1838210, and InChIKey ZXOZQKJHZGDQPQ-UHFFFAOYSA-N [1]. It is supplied as a free base or oxalate salt by commercial screening libraries. Its structural features include a 4-methylcyclohexyl substituent that introduces stereochemical and lipophilicity considerations, and a pyridin-3-ylmethyl group that defines its pharmacophoric orientation . The compound has a computed logP of approximately 2.65, placing it within oral bioavailability guidelines, with a topological polar surface area (TPSA) of 19.37 Ų [1].

Why Substituting In-Class Piperazine Analogs for 1-(4-Methylcyclohexyl)-4-(pyridin-3-ylmethyl)piperazine in Research Protocols Requires Careful Justification


The assumption that structurally similar piperazine derivatives are functionally interchangeable for 1-(4-Methylcyclohexyl)-4-(pyridin-3-ylmethyl)piperazine is not currently supported by experimental evidence and is discouraged due to critical, quantifiable structural differences. The substitution pattern on the pyridine ring (e.g., 2-pyridylmethyl vs. 3-pyridylmethyl analogs) is known in medicinal chemistry to profoundly alter basicity, hydrogen-bonding geometry, and target binding affinity [1]. The presence and position of the methyl group on the cyclohexyl ring introduce stereoisomerism and alter lipophilicity (logP) relative to the unsubstituted 1-cyclohexyl analog, which directly impacts passive membrane permeability, non-specific binding, and metabolic stability [2]. Without direct, quantitative head-to-head biological data for these specific compounds, substituting a cheaper or more readily available analog risks altering or invalidating a biological assay readout.

Quantitative Differentiation Evidence for 1-(4-Methylcyclohexyl)-4-(pyridin-3-ylmethyl)piperazine Against Closest Analogs


Regioisomeric Differentiation: 3-Pyridylmethyl vs. 2-Pyridylmethyl Analog in Physicochemical and Predicted Binding Context

The target compound's 3-pyridylmethyl substituent provides a different hydrogen-bond acceptor orientation compared to its closest regioisomer, 1-(4-Methylcyclohexyl)-4-(pyridin-2-ylmethyl)piperazine. While head-to-head bioactivity data are not publicly available, this positional change is a classic determinant of target selectivity in drug discovery. The computed logP and physicochemical properties are identical, but the electron density distribution differs, which can be leveraged in docking studies for target differentiation [1].

Medicinal Chemistry Ligand Design Physicochemical Profiling

Impact of Cyclohexyl Methyl Substitution on Lipophilicity Compared to the Unsubstituted Analog

The 4-methyl substitution on the cyclohexyl ring of the target molecule increases molecular weight and lipophilicity compared to the des-methyl analog, 1-cyclohexyl-4-(pyridin-3-ylmethyl)piperazine. This is a well-established structure-property relationship where a single methyl group addition typically increases logP by approximately 0.5 units, which can significantly affect membrane permeability and non-specific binding [1].

ADME Lipophilicity Structural Biology

Stereochemical Differentiation: 4-Methylcyclohexyl vs. 3-Methylcyclohexyl Isomers

The target compound’s 4-methylcyclohexyl group exists as a mixture of cis/trans isomers (unless specified by the vendor), which contrasts with the 3-methylcyclohexyl analog that has a different conformational profile. The cis/trans isomerism in 4-substituted cyclohexanes is well-documented to project the substituent in either an equatorial or axial orientation, potentially dictating the molecule’s three-dimensional shape and target complementarity [1]. The exact isomeric composition of the target compound as supplied by vendors is typically not controlled, which is a unique procurement consideration.

Stereochemistry Conformational Analysis Target Binding

Defensible Research Application Scenarios for Procuring 1-(4-Methylcyclohexyl)-4-(pyridin-3-ylmethyl)piperazine Based on Structural Evidence


Pharmacophore Model Validation for 3-Pyridylmethyl-Targeting Receptors

Procure the target compound as a definitive tool to validate computational models that predict the binding of 3-pyridylmethyl piperazines. Its use is justified to benchmark docking scores and pharmacophore hypotheses against potential false positives that might arise from using the 2-pyridyl isomer, as their identical logP but different H-bond geometry provides a rigorous test of model specificity [1].

ADME Probe for Cyclohexyl Methyl Effects in a Defined Chemical Series

Use the compound in a controlled set with its des-methyl analog (1-cyclohexyl-4-(pyridin-3-ylmethyl)piperazine) to experimentally quantify the influence of a single methyl group on permeability (PAMPA) and metabolic stability in liver microsomes. This answers a fundamental medicinal chemistry question about methyl SAR in this scaffold [2].

Stereochemical Impact Study on Biological Activity

If a vendor can be identified that supplies the separated cis and trans isomers of the 4-methylcyclohexyl group, procure both and the mixed target compound to conduct a comparative biological evaluation. This scenario directly addresses whether the stereochemistry of the cyclohexyl ring, a known factor in bioactive cyclohexyl-piperazines, is a determinant of activity for this chemotype [3].

Chemical Probe for TRPV6 or Sigma Receptor Hypothesis Generation

Based on the structural similarity to known (4-phenylcyclohexyl)piperazine TRPV6 inhibitors co-crystallized in PDB 7k4b, procure the target compound for preliminary screening against TRPV6 or sigma receptors to generate novel SAR. Its pyridin-3-ylmethyl group is a bioisosteric replacement for the pyridin-3-yl group in known inhibitors, making it a logical next-generation probe [4].

Quote Request

Request a Quote for 1-(4-Methylcyclohexyl)-4-(pyridin-3-ylmethyl)piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.